2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid
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Overview
Description
PKI(5-24) is a potent, competitive, and synthetic peptide inhibitor of protein kinase A (cAMP-dependent protein kinase). It corresponds to residues 5-24 in the naturally occurring heat-stable protein kinase inhibitor. This compound is widely used in scientific research due to its ability to inhibit protein kinase A with high specificity and potency .
Preparation Methods
PKI(5-24) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection of the amino acid side chains: using TFA.
Cleavage of the peptide from the resin: using a cleavage cocktail containing TFA, water, and scavengers
Industrial production methods for PKI(5-24) involve large-scale SPPS with automated peptide synthesizers, ensuring high purity and yield.
Chemical Reactions Analysis
PKI(5-24) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions. The major products formed from these reactions are the desired peptide sequences .
Scientific Research Applications
PKI(5-24) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase A activity and regulation.
Biology: Helps in understanding cellular signaling pathways involving protein kinase A.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase A is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents .
Mechanism of Action
PKI(5-24) exerts its effects by binding to the catalytic subunit of protein kinase A, thereby preventing the phosphorylation of substrate proteins. This inhibition is achieved through the pseudosubstrate mechanism, where PKI(5-24) mimics the natural substrate of protein kinase A but lacks the ability to be phosphorylated .
Comparison with Similar Compounds
PKI(5-24) is unique due to its high specificity and potency as a protein kinase A inhibitor. Similar compounds include:
PKI-(6-22)-amide: Another synthetic peptide inhibitor of protein kinase A.
PKI-(14-24)-amide: A shorter peptide inhibitor with similar inhibitory properties.
H89: A small molecule inhibitor of protein kinase A, but with less specificity compared to PKI(5-24) .
PKI(5-24) stands out due to its ability to inhibit protein kinase A with minimal off-target effects, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C94H148N32O31 |
---|---|
Molecular Weight |
2222.4 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106) |
InChI Key |
AXOXZJJMUVSZQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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